molecular formula C23H30ClNO2 B1389595 N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline CAS No. 1040693-60-4

N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline

Cat. No.: B1389595
CAS No.: 1040693-60-4
M. Wt: 387.9 g/mol
InChI Key: IYRXYTIMCWHTDF-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline is a chemical compound of significant interest in medicinal chemistry research. Structurally, it belongs to a class of aniline derivatives that have been investigated in the context of antimalarial agent development . The compound's design, featuring a chlorophenoxy group and a cyclohexylethoxy-aniline moiety, suggests potential for interacting with specific biological targets. Related scientific patents have explored heterocyclic compounds with similar structural motifs for their activity against malaria protozoa, specifically through mechanisms that may involve the inhibition of glycosylphosphatidylinositol (GPI) biosynthesis, a pathway crucial for parasitic survival . This positions this compound as a valuable research chemical for scientists studying novel therapeutic strategies against parasitic infections and for probing the associated biochemical pathways.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClNO2/c1-18(27-23-10-6-5-9-22(23)24)17-25-20-11-13-21(14-12-20)26-16-15-19-7-3-2-4-8-19/h5-6,9-14,18-19,25H,2-4,7-8,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRXYTIMCWHTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=C(C=C1)OCCC2CCCCC2)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, functions, and structures. Additionally, this compound is used in various chemical and biological assays to investigate its effects on different molecular targets .

Mechanism of Action

The mechanism of action of N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline involves its interaction with specific molecular targets, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and experimental conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline (CAS 1040681-57-9)

Key Similarities and Differences :

  • Core Structure: Both compounds feature an aniline moiety with a chlorophenoxyalkyl chain.
  • Substituents :
    • The target compound has a propyl chain (3 carbons) and a bulky cyclohexylethoxy group.
    • The analog in uses a shorter ethyl chain (2 carbons) and an isopropyl group.
  • Molecular Weight : The analog (289.8 g/mol) is lighter due to smaller substituents compared to the target compound (~402.9 g/mol).
Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline C23H29ClNO2 ~402.9 (calculated) Propyl chain, cyclohexylethoxy
N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline C17H20ClNO 289.8 Ethyl chain, isopropyl
5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline C10H10ClN3S ~239.7 (calculated) Imidazolylsulfanyl, chloro

Functional Group Analysis

  • Chlorophenoxyalkyl Chains: The presence of chlorine in the phenoxy group is common across analogs (e.g., and ).
  • Bulkier Substituents : The cyclohexylethoxy group in the target compound introduces steric hindrance, which may reduce binding affinity in biological targets compared to smaller groups like isopropyl or ethyl .

Hypothesized Physicochemical Properties

  • Solubility : The cyclohexylethoxy group likely decreases water solubility compared to analogs with shorter chains or less hydrophobic groups.
  • Thermal Stability : Longer alkyl chains (e.g., propyl vs. ethyl) may lower melting points due to reduced crystallinity.

Biological Activity

N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline, with the CAS number 1040693-60-4, is a complex organic compound notable for its potential biological applications. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H30ClNO2
  • Molecular Weight : 387.94 g/mol
  • IUPAC Name : this compound

The compound features a chlorophenoxy group and an ethoxy group attached to a cyclohexyl moiety, contributing to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the preparation of intermediates and the use of specific reagents under controlled conditions. Common methods include:

  • Oxidation : Utilizing oxidizing agents like potassium permanganate.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Involving the replacement of functional groups using halogens or nucleophiles.

Biological Activity

This compound has shown promise in various biological assays, particularly in pharmacological contexts. Its mechanisms of action may relate to interactions with specific biological pathways, including:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and gene transcription. Inhibition of CDK activity can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies suggest that this compound may exert anti-inflammatory properties by modulating cytokine production and signaling pathways involved in inflammation.

Case Studies

  • Anticancer Efficacy :
    • A study on structurally related compounds demonstrated significant inhibition of tumor growth in xenograft models when administered at certain dosages. The mechanism was linked to CDK inhibition leading to cell cycle arrest .
  • Inflammation Modulation :
    • In vitro studies have shown that derivatives of this compound can reduce the expression of pro-inflammatory cytokines in macrophage cultures, indicating potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerCDK inhibition
Anti-inflammatoryCytokine modulation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline, and what critical parameters influence yield optimization?

  • Methodological Answer : Synthesis typically involves sequential alkylation and etherification steps. For example:

  • Step 1 : Alkylation of 2-chlorophenol with 1-bromo-2-propanol under basic conditions (K₂CO₃/DMF, 60–80°C) to form the chlorophenoxypropyl intermediate .
  • Step 2 : Coupling the intermediate with 4-(2-cyclohexylethoxy)aniline via nucleophilic substitution (e.g., using NaH in THF at 0–25°C).
  • Critical Parameters : Temperature control (±2°C) during alkylation prevents side reactions, while solvent polarity (e.g., DMF vs. THF) affects reaction kinetics . Purification via flash chromatography (silica gel, hexane/EtOAc gradient) ensures >90% purity .

Q. Which analytical techniques are prioritized for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals from the chlorophenoxy and cyclohexylethoxy groups. For example, HSQC can confirm connectivity between the aniline NH₂ and adjacent ether oxygen .
  • Purity Assessment : HPLC-UV (C18 column, acetonitrile/water gradient) with retention time matching a certified reference standard. LC-MS (ESI+) validates molecular weight (expected [M+H]⁺ ~447.3 Da) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data across different cell-based assays?

  • Methodological Answer :

  • Step 1 : Standardize assay conditions (e.g., cell passage number, serum-free media, and incubation time) to minimize variability.
  • Step 2 : Perform orthogonal binding assays (e.g., surface plasmon resonance [SPR] and ITC) to quantify target affinity independently. For example, SPR can detect low-affinity interactions (KD ~µM range) common in aniline derivatives .
  • Step 3 : Validate solubility using dynamic light scattering (DLS) to rule out aggregation artifacts at working concentrations (>50 µM in PBS) .

Q. What methodological frameworks are recommended for studying metabolic stability in hepatic microsomal assays?

  • Methodological Answer :

  • Protocol :
  • Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH regenerating system (37°C, pH 7.4).
  • Quench reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile.
  • Analyze metabolites via UPLC-QTOF-MS (negative ion mode) focusing on demethylation (Δm/z -14) and hydroxylation (Δm/z +16) products .
  • Data Interpretation : Compare half-life (t₁/₂) to control compounds (e.g., verapamil) to assess metabolic liability.

Q. How can regioselectivity challenges be mitigated during the synthesis of derivatives with modified substituents?

  • Methodological Answer :

  • Strategy 1 : Use directing groups (e.g., Boc-protected amines) to control functionalization sites on the aniline ring. For example, Boc groups enhance ortho-selectivity during Friedel-Crafts alkylation .
  • Strategy 2 : Apply computational tools (e.g., DFT calculations in Gaussian 16) to predict transition-state energies for competing reaction pathways. Optimize catalyst choice (e.g., Pd(OAc)₂ vs. CuI) based on steric and electronic profiles .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across different solvent systems?

  • Methodological Answer :

  • Step 1 : Re-measure solubility in standardized solvents (e.g., DMSO, PBS, ethanol) using nephelometry to detect precipitation thresholds.
  • Step 2 : Cross-validate with molecular dynamics simulations (e.g., GROMACS) to model solvent interactions, focusing on the hydrophobic cyclohexylethoxy group .
  • Step 3 : Publish raw data (e.g., UV-Vis absorbance curves at 254 nm) to enable direct comparison between studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.